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molecular formula C6H5BrCl2N2 B8473097 (+/-)-2,4-Dichloro-5-(1-bromoethyl)-pyrimidine

(+/-)-2,4-Dichloro-5-(1-bromoethyl)-pyrimidine

Cat. No. B8473097
M. Wt: 255.92 g/mol
InChI Key: OTDRNALNJMQRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112676B2

Procedure details

Urea (19.39 g, 0.32 mol) (J. T. Baker) was added over 20 minutes to fuming sulfuric acid (26–29.5% free SO3, 135 mL, 2.65 mol) (Aldrich) with cooling in an ice water bath maintaining the reaction temperature between 8 to 15° C. After stirring for an additional 30 minutes, ethyl 2-formylbutyrate (46.55 g, 0.32 mol) (from Example 1c, supra) was added over 18 minutes keeping the reaction at the same temperature. After stirring for another 30 minutes, a second portion of urea (15.07 g, 0.25 mol) was added over 10 minutes at the same temperature. The reaction mixture was then stirred at room temperature for 65 hours, and at 90–100° C. for 2 hours (gas evolution was observed, and reaction was exothermic, with reaction temperature rising to 110° C.). The mixture was cooled to 30° C. with an ice-water bath. Ice (270 g) was added slowly keeping the reaction below 35° C. The mixture was then cooled to 5° C. and stirred for 20 minutes. The solid formed was collected by filtration, washed with cold water, hexanes, and diethyl ether and dried by suction to give 5-ethyl uracil. (Yield 38.85 g, 85.9%).
Name
Quantity
19.39 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
46.55 g
Type
reactant
Reaction Step Two
Name
Quantity
15.07 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice
Quantity
270 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].S(=O)(=O)(O)[OH:6].ClC1N=[C:15](Cl)[C:14]([CH:18](Br)[CH3:19])=[CH:13]N=1>>[CH2:18]([C:14]1[C:13](=[O:6])[NH:1][C:2](=[O:3])[NH:4][CH:15]=1)[CH3:19]

Inputs

Step One
Name
Quantity
19.39 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
135 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
46.55 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(C)Br
Step Three
Name
Quantity
15.07 g
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Ice
Quantity
270 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
11.5 (± 3.5) °C
Stirring
Type
CUSTOM
Details
After stirring for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice water bath
CUSTOM
Type
CUSTOM
Details
the reaction at the same temperature
STIRRING
Type
STIRRING
Details
After stirring for another 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature for 65 hours
Duration
65 h
CUSTOM
Type
CUSTOM
Details
at 90–100° C. for 2 hours (gas evolution was observed, and reaction was exothermic, with reaction temperature rising to 110° C.)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 30° C. with an ice-water bath
CUSTOM
Type
CUSTOM
Details
the reaction below 35° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 5° C.
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with cold water, hexanes, and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried by suction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C=1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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